molecular formula C21H16ClN3OS B11450449 7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine

7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine

Cat. No.: B11450449
M. Wt: 393.9 g/mol
InChI Key: VJKITJTZRUFEAQ-UHFFFAOYSA-N
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Description

7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chloro, methylfuran, and methylphenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of an intermediate compound, followed by cyclization using a suitable catalyst and reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H16ClN3OS

Molecular Weight

393.9 g/mol

IUPAC Name

6-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-1-amine

InChI

InChI=1S/C21H16ClN3OS/c1-12-5-3-4-6-15(12)23-20-19(17-10-7-13(2)26-17)24-21-25(20)16-9-8-14(22)11-18(16)27-21/h3-11,23H,1-2H3

InChI Key

VJKITJTZRUFEAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C4=C(S3)C=C(C=C4)Cl)C5=CC=C(O5)C

Origin of Product

United States

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